3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde
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Overview
Description
3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is a complex organic compound that belongs to the class of indolizine derivatives. This compound is characterized by the presence of a bromo-benzoyl group attached to the indolizine ring system, which is further substituted with a methyl group and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction of appropriate precursors such as pyrroles and α,β-unsaturated carbonyl compounds.
Introduction of the Bromo-benzoyl Group: The bromo-benzoyl group can be introduced via Friedel-Crafts acylation using 4-bromo-benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Formylation: The carbaldehyde group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: 3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: 3-(4-Amino-benzoyl)-2-methyl-indolizine-1-carbaldehyde (if amine is used as nucleophile).
Scientific Research Applications
3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- 3-(4-Methyl-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- 3-(4-Nitro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
Uniqueness
3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromo group may enhance the compound’s biological activity compared to its chloro or methyl analogs.
Properties
Molecular Formula |
C17H12BrNO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
3-(4-bromobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12BrNO2/c1-11-14(10-20)15-4-2-3-9-19(15)16(11)17(21)12-5-7-13(18)8-6-12/h2-10H,1H3 |
InChI Key |
ILQVUEMGMPUUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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